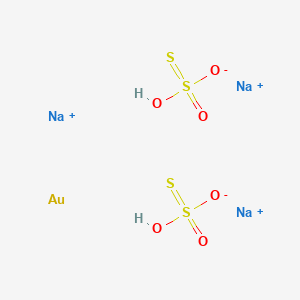
Trisodium;gold;hydroxy-oxido-oxo-sulfanylidene-lambda6-sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trisodium;gold;hydroxy-oxido-oxo-sulfanylidene-lambda6-sulfane, also known as sodium aurothiosulfate, is an inorganic compound with the molecular formula AuH2Na3O6S4+. It is a coordination complex of gold and thiosulfate ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;gold;hydroxy-oxido-oxo-sulfanylidene-lambda6-sulfane typically involves the reaction of gold salts with sodium thiosulfate in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:
[ \text{Au}^{3+} + 3 \text{Na}_2\text{S}_2\text{O}_3 \rightarrow \text{Na}_3[\text{Au}(\text{S}_2\text{O}_3)_2] ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and filtration.
Análisis De Reacciones Químicas
Types of Reactions
Trisodium;gold;hydroxy-oxido-oxo-sulfanylidene-lambda6-sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different gold complexes.
Reduction: It can be reduced to elemental gold under specific conditions.
Substitution: The thiosulfate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in aqueous solutions at controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different gold complexes, while reduction can produce elemental gold .
Aplicaciones Científicas De Investigación
Trisodium;gold;hydroxy-oxido-oxo-sulfanylidene-lambda6-sulfane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of gold nanoparticles and other gold-based compounds.
Biology: Employed in biological studies for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating diseases such as rheumatoid arthritis and certain cancers.
Industry: Utilized in electroplating and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of trisodium;gold;hydroxy-oxido-oxo-sulfanylidene-lambda6-sulfane involves its interaction with biological molecules and cellular components. The compound can bind to proteins and enzymes, altering their function and activity. In antimicrobial applications, it disrupts the cell membrane and inhibits essential cellular processes, leading to cell death. In anticancer applications, it induces apoptosis and inhibits tumor growth by targeting specific molecular pathways.
Comparación Con Compuestos Similares
Similar Compounds
Sodium aurothiomalate: Another gold-based compound used in the treatment of rheumatoid arthritis.
Sodium aurothioglucose: Similar therapeutic applications as sodium aurothiomalate.
Gold nanoparticles: Widely studied for their unique properties and applications in medicine and industry.
Uniqueness
Trisodium;gold;hydroxy-oxido-oxo-sulfanylidene-lambda6-sulfane is unique due to its specific coordination complex structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with thiosulfate ligands makes it particularly useful in various applications.
Propiedades
Fórmula molecular |
AuH2Na3O6S4+ |
|---|---|
Peso molecular |
492.2 g/mol |
Nombre IUPAC |
trisodium;gold;hydroxy-oxido-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/Au.3Na.2H2O3S2/c;;;;2*1-5(2,3)4/h;;;;2*(H2,1,2,3,4)/q;3*+1;;/p-2 |
Clave InChI |
UCGZDNYYMDPSRK-UHFFFAOYSA-L |
SMILES canónico |
OS(=O)(=S)[O-].OS(=O)(=S)[O-].[Na+].[Na+].[Na+].[Au] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


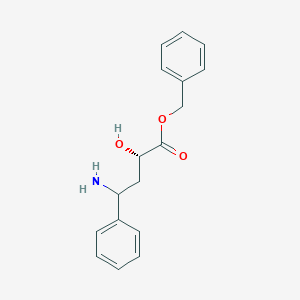

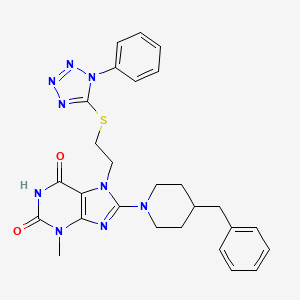
![[3-(1H-Indol-3-ylmethyl)-2-oxo-piperazin-1-YL]-acetic acid](/img/structure/B14112035.png)
![(E)-1-[2-(4-chlorophenyl)cyclopropyl]-1-(4-nitrophenyl)-N-propoxymethanimine](/img/structure/B14112044.png)
![Cyclohexanol, 3-(2-MethyliMidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)-, (1R,3R)-](/img/structure/B14112048.png)
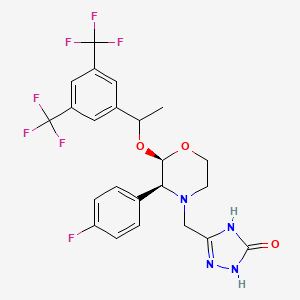
![3-(3-chlorophenyl)-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14112063.png)
![2-Butyl-1-(3-ethoxy-4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14112066.png)
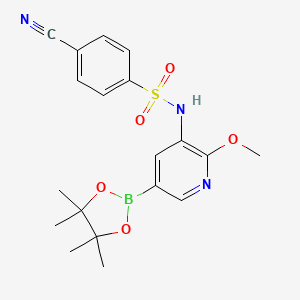

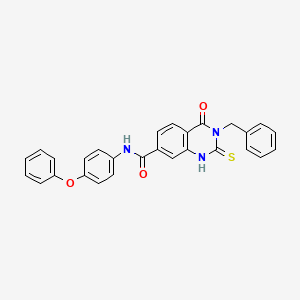
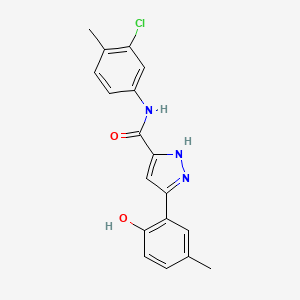
![3-(2-methoxyethyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14112106.png)
